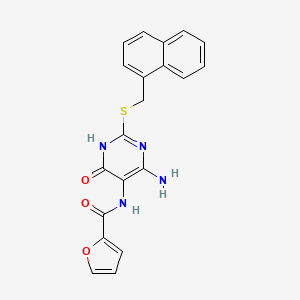

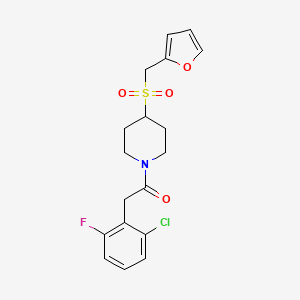

5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide" is a chemical entity that likely belongs to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse range of biological activities, including antitumor properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their potential biological activities.

Synthesis Analysis

The synthesis of related triazole compounds involves multi-step organic reactions. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, as described in the first paper, includes a condensation reaction followed by amination and cyclization steps . Similarly, the synthesis of N'-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves an acid-catalyzed reaction and reflux in ethanol . These methods suggest that the synthesis of the compound would also involve careful selection of starting materials, catalysts, and reaction conditions to achieve the desired triazole core with appropriate substitutions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The structure elucidation of such compounds typically involves various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction . These techniques would be essential in confirming the structure of "5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide" and ensuring the correct placement of substituents on the triazole ring.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the triazole ring can engage in electrophilic substitution reactions. The specific reactivity of "5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide" would depend on the electronic effects of the substituents and the overall molecular conformation. However, the provided papers do not detail the chemical reactions of the compounds synthesized, so a direct analysis of the chemical reactions for the compound cannot be made .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and fluorobenzyl groups can affect these properties by altering the compound's polarity and intermolecular interactions. The papers provided do not offer specific data on the physical and chemical properties of the synthesized compounds, but such properties are typically determined through experimental measurements and can provide insight into the compound's behavior in biological systems .

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis for Peptide Amides

Research has shown that derivatives of benzylamides, which might relate to the chemical structure , have been utilized for the solid-phase synthesis of C-terminal peptide amides. This process involves the preparation of polymer-supported benzylamides for efficient stepwise peptide chain elaboration, demonstrating the compound's utility in synthesizing peptides like tetragastrin and methionine-enkephalinamide with high yields and purities (Albericio & Bárány, 2009).

Antimicrobial Activities

Another study synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. These compounds, sharing a structural motif with the query chemical, showed good to moderate activity against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Potential

A series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives were synthesized and evaluated for their potential as anticancer agents. These compounds, which bear resemblance in structural complexity and functional groups to the compound of interest, exhibited cytotoxic effects on breast cancer cell lines, suggesting their utility in cancer treatment research (Butler et al., 2013).

Enzyme Inhibition and Biological Applications

Derivatives of 1,2,4-triazole have been synthesized and characterized, demonstrating moderate enzyme inhibition potential, which could be relevant for controlling diseases like Alzheimer's and diabetes. Such studies indicate the broad spectrum of biological activities that compounds like "5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide" may possess (Saleem et al., 2018).

Propiedades

IUPAC Name |

5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-26-15-7-5-12(6-8-15)10-21-18(25)16-17(20)24(23-22-16)11-13-3-2-4-14(19)9-13/h2-9H,10-11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNCSKKESYQSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)

![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2523072.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)

![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2523080.png)

![2-(1H-indol-3-yl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2523084.png)

![tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2523088.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2523089.png)